(R)-2-(hydroxymethyl)butanoic acid
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Overview
Description
®-2-Hydroxymethylbutanoic acid is an organic compound with the molecular formula C5H10O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Hydroxymethylbutanoic acid can be synthesized through several methods. One common approach involves the reduction of 2-keto-4-methylpentanoic acid using a chiral catalyst to achieve the desired enantiomer. Another method involves the asymmetric hydrogenation of 2-keto-4-methylpentanoic acid using a rhodium-based catalyst .
Industrial Production Methods
Industrial production of ®-2-Hydroxymethylbutanoic acid typically involves large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often employing advanced catalytic systems and continuous flow reactors to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxymethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-keto-4-methylpentanoic acid.
Reduction: It can be reduced to form 2-hydroxymethylbutanol.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products
Oxidation: 2-Keto-4-methylpentanoic acid.
Reduction: 2-Hydroxymethylbutanol.
Substitution: Various substituted butanoic acid derivatives depending on the substituent used.
Scientific Research Applications
®-2-Hydroxymethylbutanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds
Mechanism of Action
The mechanism of action of ®-2-Hydroxymethylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical reactions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Hydroxymethylbutanoic acid: The enantiomer of ®-2-Hydroxymethylbutanoic acid with similar chemical properties but different biological activity.
2-Hydroxybutanoic acid: A structurally similar compound with a hydroxyl group at a different position.
2-Keto-4-methylpentanoic acid: An oxidized form of ®-2-Hydroxymethylbutanoic acid.
Uniqueness
®-2-Hydroxymethylbutanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in various applications .
Properties
CAS No. |
72604-79-6 |
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Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2R)-2-(hydroxymethyl)butanoic acid |
InChI |
InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
InChI Key |
ZMZQVAUJTDKQGE-SCSAIBSYSA-N |
Isomeric SMILES |
CC[C@H](CO)C(=O)O |
SMILES |
CCC(CO)C(=O)O |
Canonical SMILES |
CCC(CO)C(=O)O |
Origin of Product |
United States |
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